2-(3-Acetylaminophenyl)-4-nitrobenzoic acid
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Overview
Description
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid is an organic compound that features both an acetylamino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid typically involves a multi-step process:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce the nitro group at the para position.
Acetylation: The nitrated benzoic acid is then subjected to acetylation to introduce the acetylamino group at the meta position relative to the nitro group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 2-(3-Aminophenyl)-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s functional groups make it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used to study the effects of nitro and acetylamino groups on biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid depends on its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the acetylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes.
Comparison with Similar Compounds
2-(3-Aminophenyl)-4-nitrobenzoic acid: Similar structure but with an amino group instead of an acetylamino group.
4-Nitrobenzoic acid: Lacks the acetylamino group, making it less versatile in certain applications.
Uniqueness: 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid is unique due to the presence of both the nitro and acetylamino groups, which provide a combination of reactivity and functionality not found in simpler analogs.
Properties
IUPAC Name |
2-(3-acetamidophenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9(18)16-11-4-2-3-10(7-11)14-8-12(17(21)22)5-6-13(14)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUKSWCTBWELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690633 |
Source
|
Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-95-8 |
Source
|
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-(acetylamino)-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261923-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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